Sarmazenil
Overview
Description
Sarmazenil, also known as Ro15-3505, is a drug from the benzodiazepine family . It acts as a partial inverse agonist of benzodiazepine receptors, meaning that it causes the opposite effects to most benzodiazepine drugs, and instead acts as an anxiogenic and convulsant . It is used in veterinary medicine to reverse the effects of benzodiazepine sedative drugs in order to rapidly re-awaken anesthetized animals .
Molecular Structure Analysis
Sarmazenil has a molecular formula of C15H14ClN3O3 . The compound was compared to bretazenil, a partial agonist, and to the antagonist flumazenil on the basis of structural and electronic data . The conformational and theoretical properties of these three imidazobenzodiazepinones were determined in order to analyze the stereoelectronic properties in relation with their distinct intrinsic efficacies at the omega modulatory sites .Scientific Research Applications
Veterinary Medicine: Treatment of Moxidectin Intoxication in Foals
Summary of Application
Sarmazenil has been used in the treatment of moxidectin intoxication in foals. Moxidectin is a drug used for deworming, and an overdose can lead to severe symptoms such as depression and unconsciousness .
Methods of Application
In the reported case, a 13-day-old Arabian Thoroughbred filly was presented to the University of Zurich Equine Clinic with a history of depression after deworming with moxidectin at a dose of 2 mg/kg (recommended dose 0.4 mg/kg body weight) the day before admission . The foal was treated with Sarmazenil among other treatments .
Results or Outcomes
The foal was found recumbent 12 hours after drug administration and was in an unconscious state 6 hours later . After the treatment, the condition of the foal improved .
Sleep Research: Effects on Sleep Propensity and Performance Level of Sleep-Deprived Subjects
Summary of Application
Sarmazenil has been studied for its effects on sleep propensity and performance level in sleep-deprived subjects .
Methods of Application
In the study, two dosages of Sarmazenil (1 mg and 2 mg) were administered to twelve normal, healthy, adult males (mean age 27±2.8 years) who had been sleep-deprived for 24 hours .
Results or Outcomes
Repeated administrations of 1 mg and 2 mg Sarmazenil significantly reduced the 24-h levels of total sleep. This was particularly evident during the period 0700–2300 hours. Sarmazenil also significantly improved reaction time and tended to increase the number of correct responses in the “categories search” task .
Sarmazenil is a drug from the benzodiazepine family and acts as a partial inverse agonist of benzodiazepine receptors . This means that it causes the opposite effects to most benzodiazepine drugs, and instead acts as an anxiogenic and convulsant .
properties
IUPAC Name |
ethyl 7-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDBAFQWNWJTNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229281 | |
Record name | Sarmazenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sarmazenil | |
CAS RN |
78771-13-8 | |
Record name | Sarmazenil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78771-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sarmazenil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078771138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarmazenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SARMAZENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84AE7X24P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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